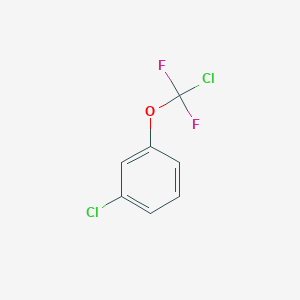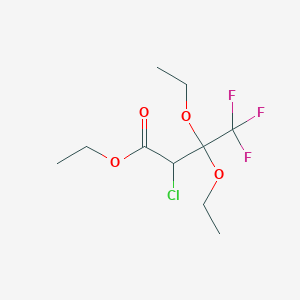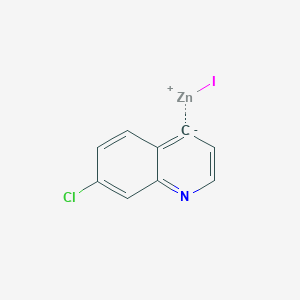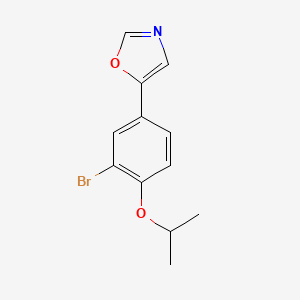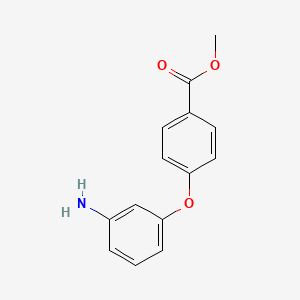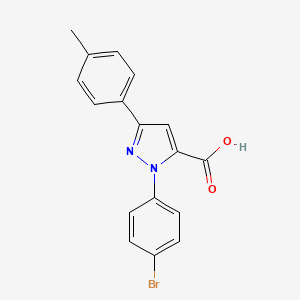
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid (abbreviated as 4-BPTPCA) is a compound with a wide range of applications in scientific research. It is a member of the pyrazole family, and its structure contains both a phenyl ring and a pyrazole ring. 4-BPTPCA is a versatile compound, with a wide range of uses in organic synthesis, medicinal chemistry, and other areas of scientific research.
Scientific Research Applications
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of the enzyme 5-lipoxygenase. It has also been used in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. Additionally, 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has been used in the synthesis of compounds with potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Mechanism of Action
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of mechanisms of action. It has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Additionally, 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has been shown to inhibit the enzymes cyclooxygenase-2 and cyclooxygenase-1, which are involved in the production of prostaglandins, which are also pro-inflammatory mediators. 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of leukotrienes and prostaglandins, which are pro-inflammatory mediators. Additionally, 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. However, there are some limitations to its use in lab experiments. For example, it can be toxic when used in large amounts, and it can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid. It could be further explored as a potential inhibitor of the enzyme 5-lipoxygenase, as a potential anti-inflammatory agent, and as a potential anti-cancer agent. Additionally, it could be further explored as a potential neuroprotective agent, as it has been shown to reduce the damage caused by oxidative stress in the brain. Finally, it could be further explored as a potential starting material for the synthesis of other biologically active compounds.
Synthesis Methods
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be synthesized in a two-step process. In the first step, the phenyl ring is brominated with N-bromosuccinimide (NBS) in a mixture of dichloromethane and pyridine. The mixture is then heated to reflux and the reaction is monitored until the desired product is achieved. In the second step, the brominated phenyl ring is reacted with 3-p-tolyl-1H-pyrazole-5-carboxylic acid in a mixture of dichloromethane and pyridine. The mixture is then heated to reflux and the reaction is monitored until the desired product is achieved.
properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEFLRLQDQRRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-p-tolyl-1h-pyrazole-5-carboxylic acid | |
CAS RN |
618102-12-8 |
Source


|
| Record name | 1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





